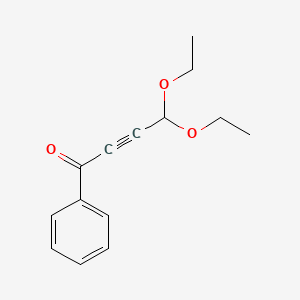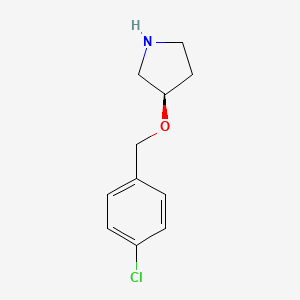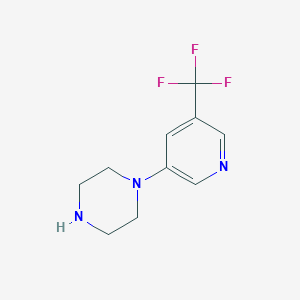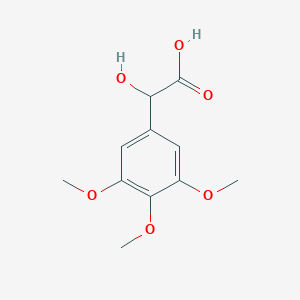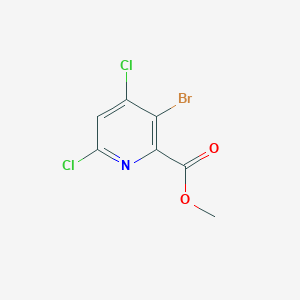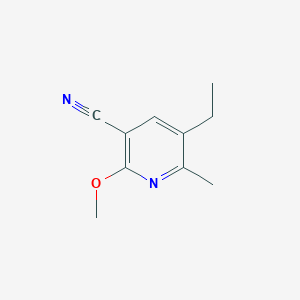
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-5-ethyl-6-methylpyridine with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and efficient purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy and cyano groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes, receptors, or other biomolecules, modulating their activity. For example, the cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-cyano-5-methylpyridine: Lacks the ethyl group, resulting in different chemical properties and reactivity.
2-Methoxy-3-cyano-5-ethylpyridine: Lacks the methyl group, which may affect its biological activity and applications.
2-Methoxy-5-ethyl-6-methylpyridine: Lacks the cyano group, altering its potential for chemical reactions and interactions.
Uniqueness
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-4-8-5-9(6-11)10(13-3)12-7(8)2/h5H,4H2,1-3H3 |
Clave InChI |
GZFWZDGHNBJOTE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1C)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


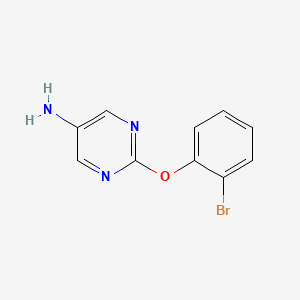
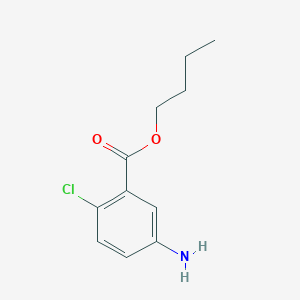
![2-[3,4-Bis(methyloxy)phenyl]-4-(methyloxy)-3-oxobutanenitrile](/img/structure/B8669859.png)
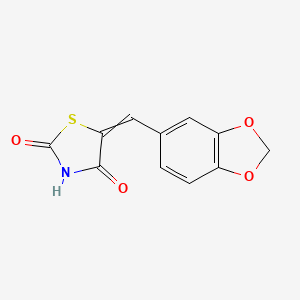
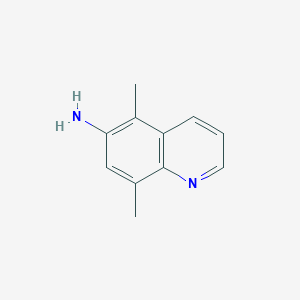
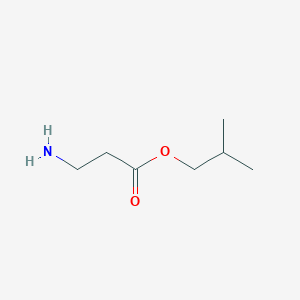
![Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B8669887.png)
